REACTION_CXSMILES
|
[C:1]([C:3]1([C:10]([O:12]CC(C)C)=[O:11])[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)#[N:2].C(O)C.[OH-].[K+]>O>[C:1]([C:3]1([C:10]([OH:12])=[O:11])[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)#[N:2] |f:2.3|
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Name
|
isobutyl 2-cyano-5-norbornene-2-carboxylate
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Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(C2C=CC(C1)C2)C(=O)OCC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
112 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution is refluxed on a steam bath for one hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
diluted with 3500 ml
|
Type
|
EXTRACTION
|
Details
|
water, and extracted with 2 × 400 ml
|
Type
|
CUSTOM
|
Details
|
benzene to remove any unreacted ester
|
Type
|
EXTRACTION
|
Details
|
the oily product extracted into 4 × 200 ml
|
Type
|
CUSTOM
|
Details
|
water (which removed the orange color),
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate, and solvent
|
Type
|
CUSTOM
|
Details
|
to give 182.3 g (98% theory) of the crude adduct
|
Type
|
CUSTOM
|
Details
|
Crystallization from benzene/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1(C2C=CC(C1)C2)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |